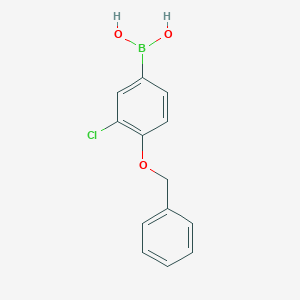
4-Benzyloxy-3-chlorophenylboronic acid
Vue d'ensemble
Description
4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a chlorine atom on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of arylboronic acids, such as 4-benzyloxy-3-chlorophenylboronic acid, can be achieved through various methods. One common approach is the Miyaura borylation, which involves the reaction of aryl halides with diboronic compounds in the presence of a palladium catalyst. Another method is the direct borylation of arenes using boryl reagents under transition metal catalysis . Although the specific synthesis of 4-benzyloxy-3-chlorophenylboronic acid is not detailed in the provided papers, these general methods are likely applicable.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. In the case of halophenylboronic acids, the halogen atom can influence the molecular conformation and crystal packing through various interactions. For instance, in the crystal structures of 4-chlorophenylboronic acid, the molecules are held together by O-H···O hydrogen bonds formed by the boronic acid groups and C-H···X (X = Cl) interactions .
Chemical Reactions Analysis
Arylboronic acids participate in a variety of chemical reactions. They are particularly noted for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they react with aryl halides to form biaryl compounds . Additionally, boronic acids can catalyze the dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that the ortho-substituent on the phenyl ring can play a significant role in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and stability. The crystal structure analysis provides insights into the solid-state properties, such as conformation and packing, which are essential for understanding the reactivity and interactions of these compounds . The spectral and computational studies, including IR, NMR, and UV-Vis investigations, along with DFT calculations, can provide detailed information on the electronic structure and properties of related compounds, which can be extrapolated to 4-benzyloxy-3-chlorophenylboronic acid .
Applications De Recherche Scientifique
Organic Synthesis
4-Benzyloxy-3-chlorophenylboronic acid is a valuable building block in organic synthesis . It’s used in the protodeboronation of pinacol boronic esters .
Method of Application
The method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Conjugate Addition Reactions
4-Benzyloxy-3-chlorophenylboronic acid can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Suzuki-Miyaura Reactions
This compound is also used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Cross-Coupling Reactions
4-Benzyloxy-3-chlorophenylboronic acid can participate in cross-coupling reactions with diazoesters or potassium cyanate . This is another method to form carbon-carbon bonds, which is crucial in organic synthesis.
Synthesis of Biarylketones and Phthalides
This boronic acid derivative can be used in the synthesis of biarylketones and phthalides . These compounds have various applications in medicinal chemistry and materials science.
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMMNDQVZAXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396089 | |
| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chlorophenylboronic acid | |
CAS RN |
845551-44-2 | |
| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




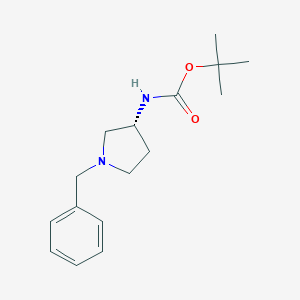
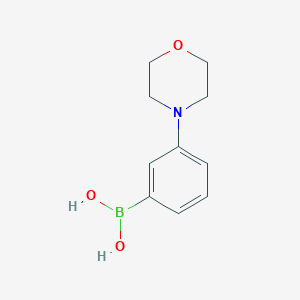
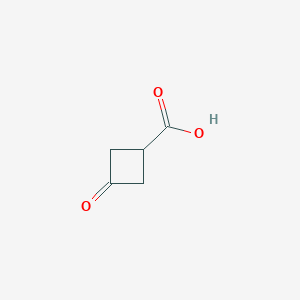
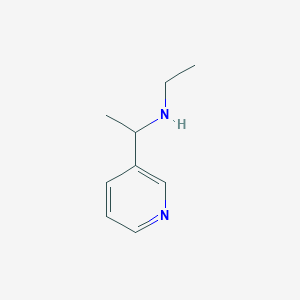
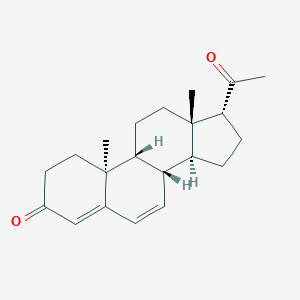
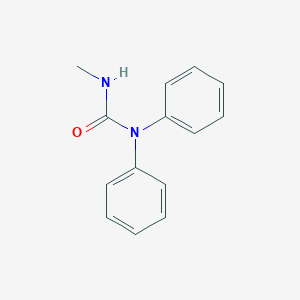
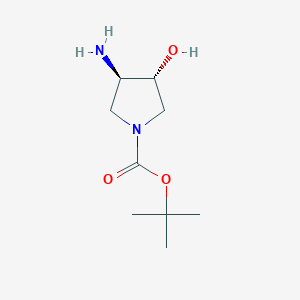
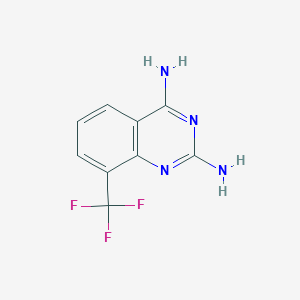
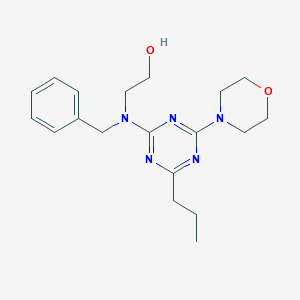
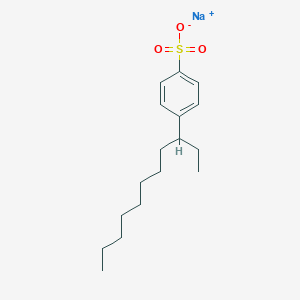
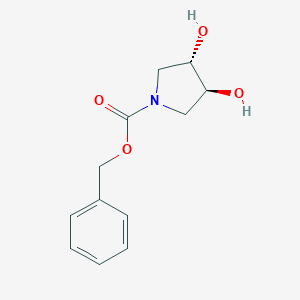
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
